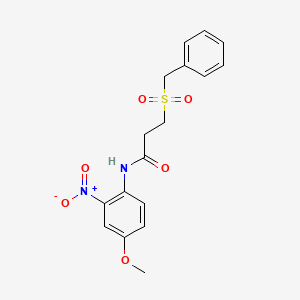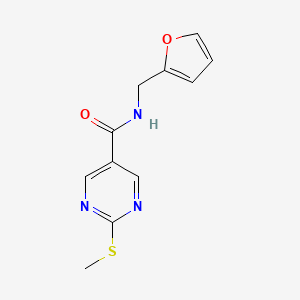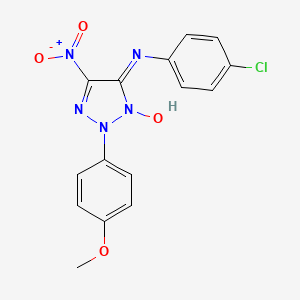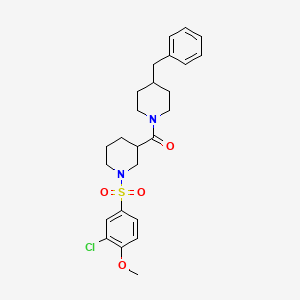
3-(benzylsulfonyl)-N-(4-methoxy-2-nitrophenyl)propanamide
Descripción general
Descripción
3-(benzylsulfonyl)-N-(4-methoxy-2-nitrophenyl)propanamide is an organic compound that features a benzylsulfonyl group attached to a propanamide backbone, with a 4-methoxy-2-nitrophenyl substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(benzylsulfonyl)-N-(4-methoxy-2-nitrophenyl)propanamide typically involves a multi-step process:
Formation of the Benzylsulfonyl Intermediate: The benzylsulfonyl group can be introduced by reacting benzyl chloride with sodium sulfite under basic conditions to form benzylsulfonic acid, which is then converted to benzylsulfonyl chloride using thionyl chloride.
Coupling with Propanamide: The benzylsulfonyl chloride is then reacted with 3-aminopropanoic acid to form the benzylsulfonyl-propanamide intermediate.
Introduction of the 4-Methoxy-2-Nitrophenyl Group: The final step involves the coupling of the benzylsulfonyl-propanamide intermediate with 4-methoxy-2-nitrobenzoyl chloride under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated purification systems to streamline the process.
Análisis De Reacciones Químicas
Types of Reactions
3-(benzylsulfonyl)-N-(4-methoxy-2-nitrophenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The benzylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas with a palladium catalyst.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon or sodium borohydride can be used.
Substitution: Nucleophiles such as thiols or amines can be used in substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-(benzylsulfonyl)-N-(4-methoxy-2-nitrophenyl)propanamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It can serve as a probe or inhibitor in biochemical assays to study enzyme activity or protein interactions.
Mecanismo De Acción
The mechanism of action of 3-(benzylsulfonyl)-N-(4-methoxy-2-nitrophenyl)propanamide depends on its specific application. In medicinal chemistry, it may act by binding to a target enzyme or receptor, thereby modulating its activity. The benzylsulfonyl group can interact with hydrophobic pockets, while the nitrophenyl group can participate in hydrogen bonding or electrostatic interactions with the target.
Comparación Con Compuestos Similares
Similar Compounds
3-(benzylsulfonyl)-N-(4-methoxyphenyl)propanamide: Lacks the nitro group, which may affect its reactivity and binding properties.
3-(benzylsulfonyl)-N-(2-nitrophenyl)propanamide: The position of the nitro group can influence the compound’s electronic properties and reactivity.
3-(benzylsulfonyl)-N-(4-methoxy-2-nitrophenyl)butanamide: The longer carbon chain may affect the compound’s solubility and binding affinity.
Uniqueness
3-(benzylsulfonyl)-N-(4-methoxy-2-nitrophenyl)propanamide is unique due to the specific combination of functional groups, which can confer distinct reactivity and binding properties. The presence of both the benzylsulfonyl and nitrophenyl groups allows for versatile interactions in various chemical and biological contexts.
Propiedades
IUPAC Name |
3-benzylsulfonyl-N-(4-methoxy-2-nitrophenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O6S/c1-25-14-7-8-15(16(11-14)19(21)22)18-17(20)9-10-26(23,24)12-13-5-3-2-4-6-13/h2-8,11H,9-10,12H2,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXRJLBPYHDGTSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CCS(=O)(=O)CC2=CC=CC=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 4-(2,5-dimethylphenyl)-6-{[(2-methylphenyl)sulfanyl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B4189760.png)
![4-ethyl-N-{3-methyl-1-[(3-methylbutyl)amino]-1-oxobutan-2-yl}benzamide](/img/structure/B4189766.png)

![2-({N-(4-fluorophenyl)-N-[(4-methoxyphenyl)sulfonyl]glycyl}amino)-N-(2-furylmethyl)benzamide](/img/structure/B4189778.png)
![2-[(DIMETHYLSULFAMOYL)(PHENYL)AMINO]-N-(3-METHYLBUTYL)ACETAMIDE](/img/structure/B4189782.png)
![ethyl 4-[N-[(4-chlorophenyl)sulfonyl]-N-(3-methylphenyl)glycyl]-1-piperazinecarboxylate](/img/structure/B4189788.png)

![2-(4-chlorophenyl)-N-[5-chloro-2-(4-propionyl-1-piperazinyl)phenyl]acetamide](/img/structure/B4189796.png)
![2-[3-(2-FURYL)-1H-1,2,4-TRIAZOL-5-YL]-3A,4,7,7A-TETRAHYDRO-1H-4,7-METHANOISOINDOLE-1,3(2H)-DIONE](/img/structure/B4189805.png)
![N-[2-(5-acetamido-1-methylbenzimidazol-2-yl)ethyl]furan-2-carboxamide](/img/structure/B4189813.png)

![N-(4-chlorophenyl)-N-{2-[4-(4-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-2-methoxy-5-methylbenzenesulfonamide](/img/structure/B4189829.png)
![{2-[(2-fluorobenzyl)oxy]benzyl}methylamine hydrochloride](/img/structure/B4189837.png)
![N-(1-{1-[(2-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)butanamide](/img/structure/B4189843.png)
